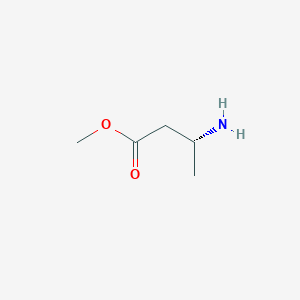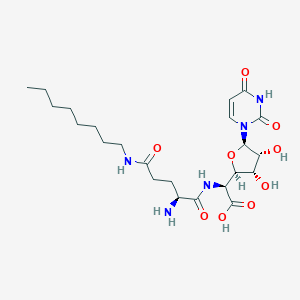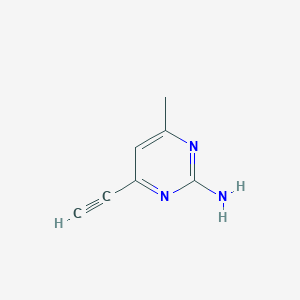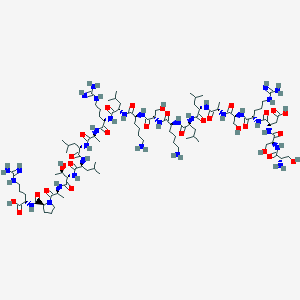
(R)-Methyl 3-aminobutanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of enantiomerically pure (R)-Methyl 3-aminobutanoate involves multiple strategies, including diastereoselective alkylation and chemoenzymatic methods. Estermann and Seebach (1988) detailed a diastereoselective alkylation approach, utilizing the addition of (S)-phenethylamine to methyl crotonate followed by hydrogenolysis to yield enantiomerically pure (R)- and (S)-3-aminobutanoic acids (Estermann & Seebach, 1988). Additionally, Andruszkiewicz, Barrett, and Silverman (1990) reported a chemoenzymatic synthesis utilizing pig liver esterase for enantioselective hydrolysis, demonstrating an alternative pathway for obtaining this compound (Andruszkiewicz et al., 1990).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Pharmaceutical Applications
(R)-Methyl 3-aminobutanoate serves as a critical intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral synthon for the cholesterol-lowering drug atorvastatin (Lipitor), highlighting its importance in pharmaceutical manufacturing. The synthesis of optically active ethyl (R)-4-cyano-3-hydroxybutanoate, including both chemical and enzymatic approaches, showcases the compound's versatility and its role in facilitating the production of enantiomerically pure β-amino acids, which are pivotal in drug synthesis (Zhongyu You, Zhi‐Qiang Liu, & Yuguo Zheng, 2013).
Enzymatic Catalysis and Biocatalysis
In enzymatic catalysis, (R)-Methyl 3-aminobutanoate is often a subject of studies aimed at enzyme selectivity and activity. Research into the redesign and characterization of enzyme specificity, such as aminotransferases, for the synthesis of imagabalin, an advanced candidate for the treatment of generalized anxiety disorder, demonstrates the compound's relevance in biocatalysis. Protein engineering efforts to optimize enzymes for the synthesis of key intermediates underscore the compound's utility in developing more efficient and selective catalytic processes (K. Midelfort et al., 2013).
Analytical Chemistry and Material Science
In analytical chemistry, the study of vibrational spectra and the exploration of zwitterionic forms of related compounds like 3-Aminobutanoic acid provides insights into the structural and chemical properties of amino acids and their derivatives. Investigations supported by DFT calculations shed light on the molecular behavior, offering valuable information for material science, particularly in understanding the interactions and stability of bio-relevant molecules (Shashikala Yalagi, 2022).
Environmental and Atmospheric Chemistry
The compound's derivatives, specifically its interaction with enzymes and other chemical entities, play a role in environmental and atmospheric chemistry research. Studies on the production of branched-chain alcohols in engineered strains of Ralstonia eutropha, for instance, illustrate the application of microbial processes in converting renewable resources into biofuels, leveraging the metabolic pathways that involve (R)-Methyl 3-aminobutanoate or its analogs (Jingnan Lu, C. Brigham, C. Gai, & A. Sinskey, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (3R)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-aminobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)








![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)


![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
